molecular formula C20H19N5O3 B2817793 3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034475-92-6

3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2817793
CAS No.: 2034475-92-6
M. Wt: 377.404
InChI Key: GNGYWEPNGLTTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Reactivity : Abdallah (2007) explored the synthesis and reactivity of related compounds, including the creation of pyrazole-4-carbonitrile and indolylpyridine derivatives. This research contributes to understanding the synthesis pathways and potential reactivity of the compound (Abdallah, 2007).

  • Crystal Structure and Molecular Docking Studies : Venkateshan et al. (2019) investigated the crystal structure and performed Hirshfeld surface analysis and molecular docking studies on pyridine derivatives, including structures similar to the compound . These studies are crucial for understanding the compound's structural characteristics and potential interactions with biological targets (Venkateshan et al., 2019).

  • Antimicrobial Activity : Okasha et al. (2022) synthesized a related compound and evaluated its antimicrobial activities. The compound exhibited significant antimicrobial effects, suggesting potential applications in battling infections (Okasha et al., 2022).

  • Supramolecular Aggregation : Low et al. (2007) investigated the supramolecular aggregation in derivatives of this compound. Understanding such aggregations is vital for its applications in materials science and pharmaceuticals (Low et al., 2007).

  • Synthesis of Functionalized Derivatives : Sil et al. (2004) focused on the synthesis of highly functionalized derivatives, including piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles. This work contributes to expanding the chemical diversity and potential applications of the compound (Sil et al., 2004).

  • Antiproliferative Activity : Nassar et al. (2016) synthesized new pyrazolo pyrimidine derivatives and evaluated their antiproliferative activities. This research indicates potential applications of the compound in cancer treatment (Nassar et al., 2016).

  • Anticancer and Antibacterial Activities : Elewa et al. (2021) synthesized new pyridine derivatives from the compound and evaluated them for antibacterial and antitumor activities. This study highlights the potential of the compound in developing new anticancer and antibacterial agents (Elewa et al., 2021).

Properties

IUPAC Name

3-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-27-14-5-4-13-9-17(24-16(13)10-14)20(26)25-8-2-3-15(12-25)28-19-18(11-21)22-6-7-23-19/h4-7,9-10,15,24H,2-3,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGYWEPNGLTTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.